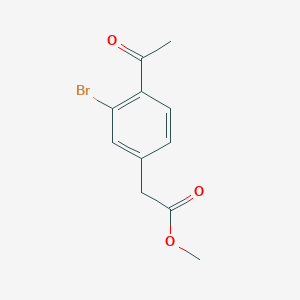
Methyl 2-(4-acetyl-3-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-acetyl-3-bromophenyl)acetate: is an organic compound with the chemical formula C11H11BrO3 . It is a derivative of phenylacetic acid and is characterized by the presence of a bromine atom and an acetyl group on the aromatic ring. This compound is a colorless to light yellow liquid with a distinctive odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Phenylacetic Acid: The synthesis begins with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This is typically achieved by reacting phenylacetic acid with bromine in the presence of a catalyst.
Esterification: The 4-bromophenylacetic acid is then esterified with methanol in the presence of sulfuric acid to form methyl 2-(4-bromophenyl)acetate.
Acetylation: Finally, the methyl 2-(4-bromophenyl)acetate is acetylated using acetic anhydride to yield methyl 2-(4-acetyl-3-bromophenyl)acetate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-(4-acetyl-3-bromophenyl)acetate can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding methyl 2-(4-acetylphenyl)acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used under basic conditions.
Major Products Formed:
Oxidation: 4-acetyl-3-bromobenzoic acid.
Reduction: Methyl 2-(4-acetylphenyl)acetate.
Substitution: Methyl 2-(4-acetyl-3-hydroxyphenyl)acetate or methyl 2-(4-acetyl-3-aminophenyl)acetate.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(4-acetyl-3-bromophenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on cellular processes. It serves as a model compound for investigating the metabolism and toxicity of brominated phenylacetic acid derivatives.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its structural features make it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor for the synthesis of advanced materials. It is also utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of methyl 2-(4-acetyl-3-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetyl group on the aromatic ring play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular macromolecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Methyl 2-(4-bromophenyl)acetate: This compound lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 2-(3-bromophenyl)acetate: The bromine atom is positioned differently on the aromatic ring, leading to variations in reactivity and biological activity.
Uniqueness: Methyl 2-(4-acetyl-3-bromophenyl)acetate is unique due to the presence of both the bromine atom and the acetyl group on the aromatic ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct structural features also contribute to its potential therapeutic applications and industrial uses.
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
methyl 2-(4-acetyl-3-bromophenyl)acetate |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3 |
Clé InChI |
DCXKLOSMFKLOFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


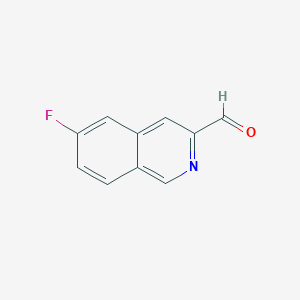

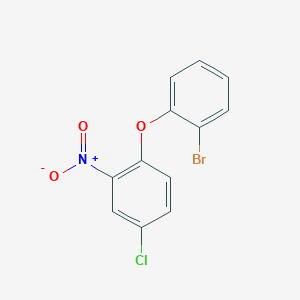
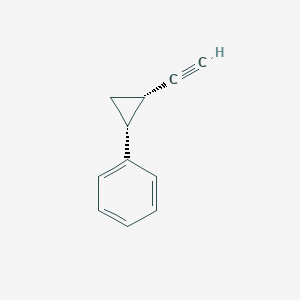
![2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13659727.png)
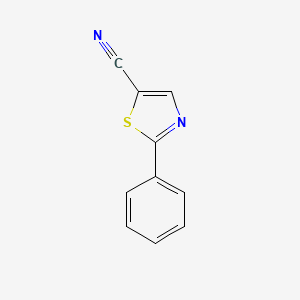
![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)

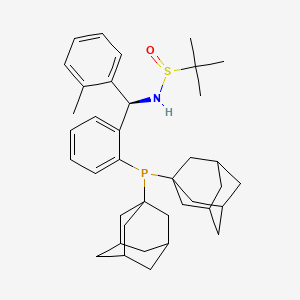
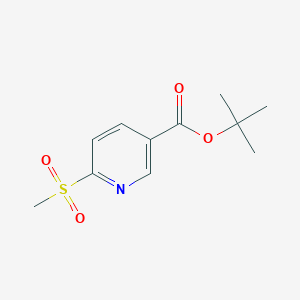

![Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13659758.png)
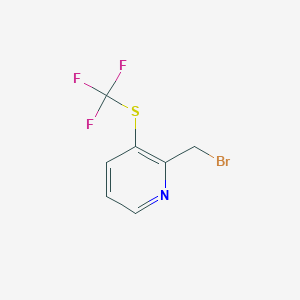
![17-(7-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13659772.png)
